molecular formula C12H16ClNO B2735571 RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE CAS No. 2095349-72-5

RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE

Cat. No.: B2735571
CAS No.: 2095349-72-5
M. Wt: 225.71 g/mol
InChI Key: RRLAMYHQKZPJFG-LYCTWNKOSA-N
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Description

RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE is a complex organic compound with a unique structure that combines a furo[3,4-c]pyrrole core with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the furo[3,4-c]pyrrole core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole: The parent compound without the hydrochloride salt.

    (3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

Uniqueness

The hydrochloride salt form of (3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole is unique due to its enhanced solubility in water, making it more suitable for certain applications, such as pharmaceutical formulations. Additionally, the presence of the phenyl group imparts specific chemical properties that can be exploited in various chemical reactions and applications.

Properties

CAS No.

2095349-72-5

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(3aR,6aR)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-10(5-3-1)12-8-13-6-11(12)7-14-9-12;/h1-5,11,13H,6-9H2;1H/t11-,12+;/m1./s1

InChI Key

RRLAMYHQKZPJFG-LYCTWNKOSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@]2(CN1)C3=CC=CC=C3.Cl

SMILES

C1C2COCC2(CN1)C3=CC=CC=C3.Cl

Canonical SMILES

C1C2COCC2(CN1)C3=CC=CC=C3.Cl

solubility

not available

Origin of Product

United States

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